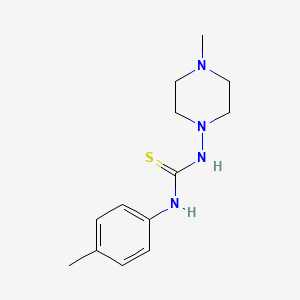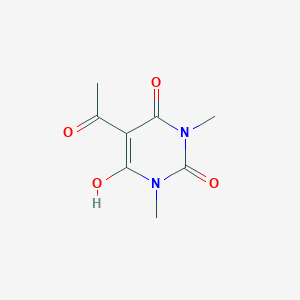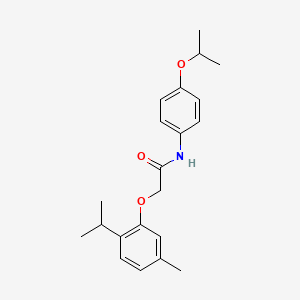![molecular formula C18H18F3N3O B5620881 2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5620881.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multistep reactions, including the use of enolates, aryloxy groups, and isocyanates in various combinations to achieve the desired molecular structure. For instance, a two-step synthesis involving the addition of magnesium enolates of tertiary acetamides to certain pyridine derivatives, followed by reaction with aryl isocyanates, has been explored to produce related compounds (Kobayashi, K. et al., 2007). Such methods underscore the complexity and precision required in synthesizing specific acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide compounds is often characterized by specific conformational features, such as folded conformations around certain carbon atoms and intramolecular hydrogen bonds stabilizing these conformations. For example, studies have detailed the molecular structures of similar compounds, demonstrating folded conformations and intramolecular hydrogen bonding (Subasri, S. et al., 2016). These structural analyses are crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, reflecting their reactivity and potential for further modification. The formation of coordination complexes and derivatives through reactions with different reagents exemplifies the compound's versatile chemical properties (Klimova, E. et al., 2013). These reactions not only highlight the compound's reactivity but also its potential utility in synthesizing new materials.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-11-8-15(18(19,20)21)24-16(23-11)10-22-17(25)9-13-7-6-12-4-2-3-5-14(12)13/h2-5,8,13H,6-7,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBNUEKCONVDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2CCC3=CC=CC=C23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-cyclopentylpiperidin-4-yl)oxy]-3-methoxy-N-(2-oxopyrrolidin-3-yl)benzamide](/img/structure/B5620815.png)
![(1S*,5R*)-6-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620820.png)
![2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620821.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methylcyclohexyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5620835.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5620846.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5620848.png)


![1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5620872.png)
![N~4~-(3,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B5620875.png)
![1-ethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5620892.png)